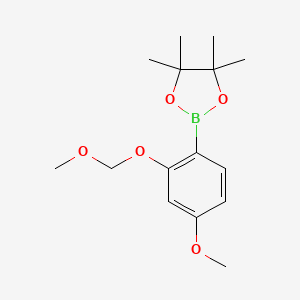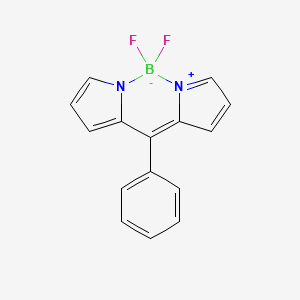
4-Phenyl-bodipy
説明
4-Phenyl-bodipy is a derivative of boron-dipyrromethene (BODIPY) dyes . BODIPY dyes are known for their unique photophysical properties and rich redox behaviors, making them versatile for various optical applications . The IUPAC name for this compound is 5,5-difluoro-10-phenyl-5H-4lambda4,5lambda4-dipyrrolo [1,2-c:2’,1’-f] [1,3,2]diazaborinine .
Synthesis Analysis
BODIPY and its derivatives can be synthesized by reacting the corresponding 2,2’-dipyrromethene derivatives with boron trifluoride - diethyl ether complex (BF3·(C2H5)2O) in the presence of triethylamine or 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) . Several boron-dipyrrin (BODIPY) based fluorophores with two and three dipyrrin cores were synthesized and investigated .Molecular Structure Analysis
The BODIPY core is almost, but not entirely, planar and symmetrical; except for the two fluorine atoms, that lie on the perpendicular bisecting plane . Its bonding can be explained by assuming a formal negative charge on the boron atom, and a formal positive charge on one of the nitrogen atoms .Chemical Reactions Analysis
The methodologies used to extend the conjugation length of the BODIPY chromophores and to build sophisticated dye structures with red-shifted absorptions and emissions .Physical And Chemical Properties Analysis
BODIPY derivatives absorb strongly visible region, have relatively sharp emission peaks, possess high fluorescence quantum efficiencies, high molar absorption coefficients, and have relatively small Stokes’ shift . Most BODIPY dyes indicate thermal and photostability in solid and solution phases are highly soluble in most organic solvents and are insensible to solvent polarity and pH .科学的研究の応用
Fluorescent Indicators and Probes
4-Phenyl-bodipy, a derivative of BODIPY (4-bora-3a,4a-diaza-s-indacene), has been extensively utilized as a fluorophore in designing fluorescent indicators and probes. These are applied for detecting various entities such as pH, metal ions, anions, biomolecules, and reactive species. The high quantum yield and stability of BODIPY make it suitable for bioimaging and molecular sensing applications (Boens et al., 2012).
Photophysical Properties and Chemical Reactions
This compound derivatives exhibit interesting photophysical properties and are involved in various chemical reactions. For instance, their fluorescence properties can be altered by substituting different functional groups on the phenyl ring, which is significant in the development of fluorescent probes (Ziessel et al., 2006).
Structural Characterization and Spectroscopy
The structural characterization of BODIPY derivatives, including this compound, and their spectroscopic analysis, are critical in understanding their application in various scientific fields. This includes studies on their quantum yield emission in different solvents, which aids in the development of more efficient fluorescent materials (Roacho et al., 2013).
Development of Sensitive Fluorescence Probes
This compound has been pivotal in developing highly sensitive fluorescence probes for biological applications. These probes are designed for detecting specific biological entities or conditions, such as nitric oxide levels in cells, demonstrating their utility in bioimaging (Gabe et al., 2004).
Photosensitizers in Photodynamic Therapy
BODIPY derivatives, including this compound, have been explored for their potential in photodynamic therapy (PDT) applications. Their photophysical and photochemical properties make them suitable as photosensitizers, a key component in PDT for treating various diseases (Göl et al., 2014).
pH Sensitivity and Cellular Imaging
Some derivatives of this compound serve as pH-sensitive probes useful in cellular imaging. They are employed to detect changes in the pH levels within cells, providing valuable insights into cellular processes and environments (Miao et al., 2016).
作用機序
Target of Action
4-Phenyl-BODIPY, a derivative of BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes, primarily targets reactive oxygen species (ROS) in biomedical sciences . ROS play a crucial role in signaling pathways and can induce cell damage at low and high concentrations .
Mode of Action
This compound interacts with its targets through its unique photophysical properties. It has high molar absorptivity, tunable absorption and emission energies, and high fluorescence quantum yields . The introduction of a ring-fused segment into a BODIPY scaffold promotes a spectral bathochromic-shift and enhances the intersystem crossing capability by a twisted structure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is lipid peroxidation. The compound acts as a sensing probe for lipid peroxidation, a process associated with various pathologies and a type of regulated necrosis known as ferroptosis . The conjugation of π electrons from the phenylbutadiene residue with the BODIPY core generates the original red-fluorescing fluorophore .
Pharmacokinetics
Most bodipy dyes, including this compound, are known for their high solubility in most organic solvents and insensitivity to solvent polarity and ph , which could potentially influence their bioavailability.
Result of Action
The result of this compound’s action is the detection of lipid peroxidation. The compound is commonly used as a peroxidation probe, with non-oxidized probes and oxidized products giving red and green fluorescence, respectively . This allows for the assessment of ROS, which has increasing importance in biomedical sciences due to their biological role in signaling pathways and induction of cell damage .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s photophysical properties, such as its high fluorescence quantum yields and narrow emission bandwidths with high peak intensities, are elevated in photostability . This suggests that the compound’s action, efficacy, and stability could be influenced by light exposure.
将来の方向性
BODIPY dyes have been the focus of considerable research interest and rapidly growing. Their structural versatility makes it possible to fine-tune their spectroscopic properties, and therefore they have been used in many scientific and technological fields . Future research may focus on the development of BODIPY dyes with properties suitable for specific applications .
生化学分析
Biochemical Properties
4-Phenyl-bodipy plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can alter the photophysical properties of this compound, making it a valuable tool for studying enzyme kinetics, protein folding, and other biochemical processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can be used to monitor changes in intracellular pH, calcium ion concentration, and reactive oxygen species levels. Additionally, it has been used to study the dynamics of cellular membranes and organelles, providing insights into cellular function and health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a fluorescent probe, binding to target molecules and altering their fluorescence properties. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. The precise mechanism of action depends on the specific biomolecule and the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as light exposure, temperature, and the presence of reactive species. Long-term studies have shown that this compound can maintain its fluorescence properties for extended periods, making it suitable for long-term imaging and monitoring of cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can be used for imaging and diagnostic purposes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be used to study lipid peroxidation, oxidative stress, and other metabolic processes. The compound’s interactions with metabolic enzymes can provide insights into the regulation of cellular metabolism and the effects of metabolic perturbations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for optimizing its use in imaging and therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific organelles, such as the endoplasmic reticulum, lysosomes, and mitochondria, through targeting signals or post-translational modifications. This localization allows for precise monitoring and manipulation of subcellular processes, enhancing the utility of this compound in biochemical research .
特性
IUPAC Name |
2,2-difluoro-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BF2N2/c17-16(18)19-10-4-8-13(19)15(12-6-2-1-3-7-12)14-9-5-11-20(14)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGROAAJNQHGYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=CC=C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



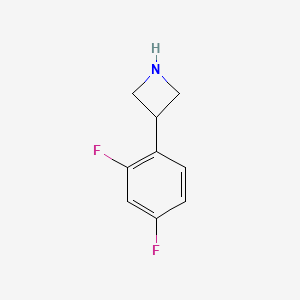
amine](/img/structure/B6338536.png)
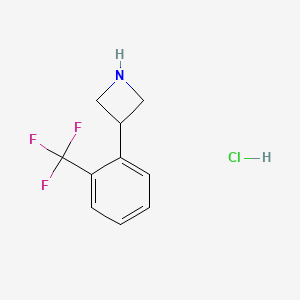
![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)
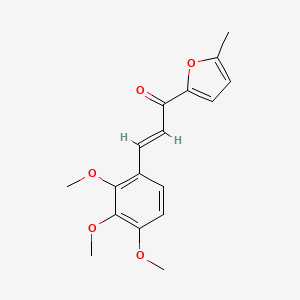
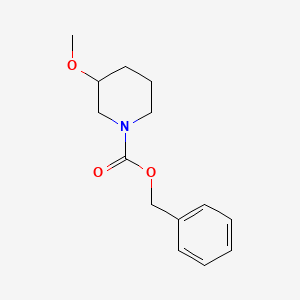
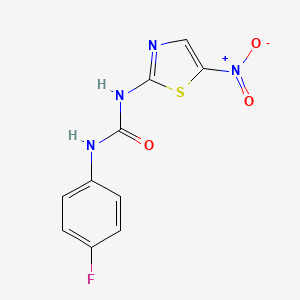
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)

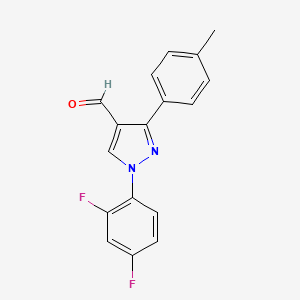
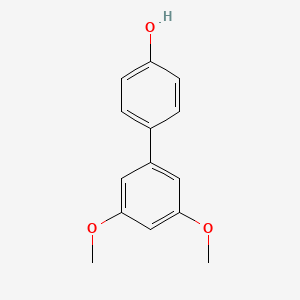
![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)
![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)
